molecular formula C20H17ClN4O2 B4946352 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide

5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B4946352
M. Wt: 380.8 g/mol
InChI Key: VUXJRERSDAWCDU-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a chlorophenyl carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-{[(2-bromophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide
  • 5-{[(2-fluorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide
  • 5-{[(2-methylphenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

5-[(2-chlorobenzoyl)amino]-1-phenyl-N-prop-2-enylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-2-12-22-19(26)16-13-23-25(14-8-4-3-5-9-14)18(16)24-20(27)15-10-6-7-11-17(15)21/h2-11,13H,1,12H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXJRERSDAWCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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